

# Itacitinib Pharmacokinetics in Hepatic Impairment

Author: Smolecule Technical Support Team, Date: February 2026

## Compound Focus: Itacitinib

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The table below summarizes the effects of hepatic impairment on **itacitinib** pharmacokinetics after a single 300 mg dose, compared to subjects with normal hepatic function [1] [2].

Hepatic Function (Child-Pugh Class)	Change in AUC <sub>0-∞</sub> (Total Exposure)	Change in C <sub>max</sub> (Maximal Exposure)	Recommended Action
Moderate Impairment (Class B)	~2.5-fold increase	~2-fold increase	Dose adjustment may not be needed; monitor closely [2].
Severe Impairment (Class C)	~4-fold increase	~3.5-fold increase	Further data needed for final dosing recommendations [2].

## Additional Safety Context:

- In the hepatic impairment study, **itacitinib** was generally well-tolerated. Only two treatment-emergent adverse events (headaches) were reported, with no trend of increasing incidence related to the degree of impairment [2].
- Itacitinib** is primarily eliminated via metabolism by the cytochrome P450 3A (CYP3A) enzyme system, with minimal renal elimination. This pharmacokinetic profile explains its heightened sensitivity to hepatic dysfunction [1].

## Itacitinib Dosing in HCC Clinical Trial

The JAKAL trial (Phase 1b) is directly evaluating **itacitinib** for advanced or metastatic HCC. The dosing protocol is as follows [3] [4]:

- **Patient Population:** Patients with advanced or metastatic HCC who have progressed after first-line therapies. Eligible patients must be Child-Pugh class A or B (with a maximum score of 7) [3].
- **Dosing Regimen:** **400 mg of itacitinib administered orally, once daily**, in 28-day cycles [3] [4].
- **Safety Monitoring:** Safety is reviewed prior to each new cycle [3].

This indicates that a 400 mg daily dose is being studied in HCC patients with mild to moderate hepatic impairment. However, final dosing recommendations for this specific population will depend on the trial's full results.

## Key Considerations for Researchers

- **Mechanism in HCC:** The rationale for using **itacitinib** in HCC is based on the overactivation of the JAK/STAT pathway, which drives cancer development and is associated with resistance to immunotherapy. Inhibiting JAK1 is hypothesized to reduce cancer proliferation and progression [3].
- **Potential for Drug-Drug Interactions (DDIs):** As a CYP3A4 substrate, **itacitinib** is susceptible to interactions with strong inhibitors or inducers of this enzyme. Co-administration with such agents could significantly alter **itacitinib** exposure, requiring vigilance and potential management strategies [5].

## Experimental Protocol: Assessing Itacitinib PK in Hepatic Impairment

For researchers needing to evaluate **itacitinib** pharmacokinetics in pre-clinical or clinical settings, the methodology below outlines a standard approach, modeled on a published study [1] [2].

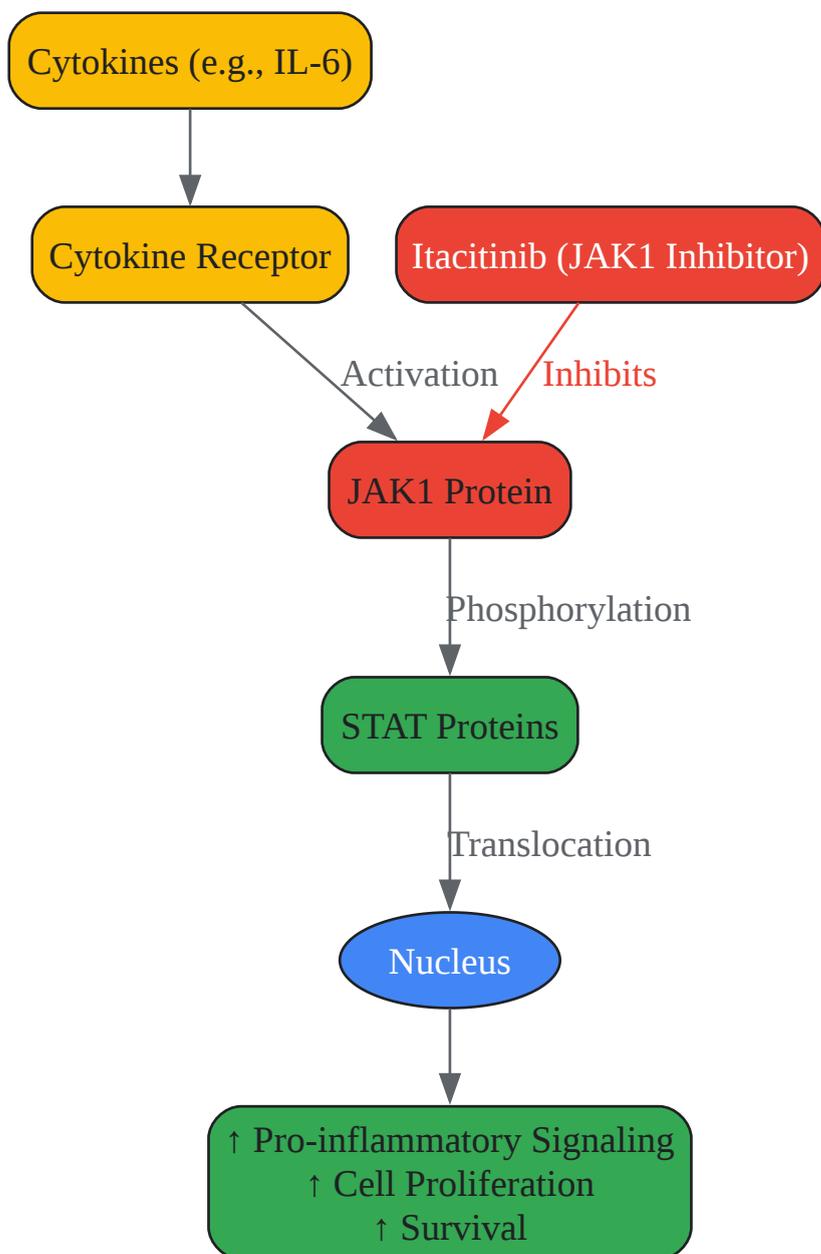
**Objective:** To characterize the single-dose pharmacokinetics and safety of **itacitinib** in subjects with normal hepatic function and subjects with moderate and severe hepatic impairment.

**Methodology:**

- **Study Design:** Open-label, parallel-group study.
- **Subjects Grouping:** Participants are grouped based on Child-Pugh scores: Normal function, Moderate impairment (Child-Pugh Class B, 7-9 points), and Severe impairment (Child-Pugh Class C, 10-15 points).
- **Dosing:** After an overnight fast, all participants receive a **single 300 mg oral dose of itacitinib**.
- **Blood Sampling:** Serial blood samples are collected for pharmacokinetic analysis through 96 hours post-dose. An additional sample is collected at 4 hours post-dose for protein binding determination.
- **PK Analysis:** Plasma concentrations are determined to calculate key parameters, including:
  - **AUC<sub>0-∞</sub>** (Area under the plasma concentration-time curve from time zero to infinity)
  - **C<sub>max</sub>** (Maximum observed plasma concentration)
  - **T<sub>max</sub>** (Time to reach C<sub>max</sub>)
  - **t<sub>1/2</sub>** (Terminal elimination half-life)
- **Safety Monitoring:** Adverse events are monitored throughout the study, along with physical examinations and clinical laboratory assessments.

## Itacitinib and the JAK/STAT Signaling Pathway

The following diagram illustrates the role of **itacitinib** in inhibiting the JAK/STAT pathway, which is central to its mechanism of action in conditions like HCC and GVHD.



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## References

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